N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
Description
N-[2-(Dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 3-methylphenyl group and a dimethylaminoethyl side chain. Its molecular formula is C₁₂H₁₉N₂O₂S (based on structural analysis), though a related compound, Sulfatinib (synonymous with this structure in some contexts), has the formula C₂₄H₂₈N₆O₃S . It is stored under controlled conditions (2–8°C, dry, dark) due to sensitivity to environmental factors .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-4-6-12(9-11)10-17(15,16)13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUHGRKXKCCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfonamide moiety can form hydrogen bonds with target proteins, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives with dimethylaminoethyl or aryl substitutions are widely studied for their pharmacological and material science applications. Below is a detailed comparison of structurally or functionally analogous compounds:
Structural Analogues and Their Properties
| Compound Name | Key Structural Features | Biological/Chemical Properties |
|---|---|---|
| 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea | Urea linker instead of sulfonamide; dimethylaminoethyl chain | Lower reactivity in polymerization; reduced binding affinity to enzymes compared to sulfonamides. |
| N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide | Thiophene ring replaces 3-methylphenyl; fluorine substitution | Enhanced electronic interactions due to thiophene; improved antimicrobial activity. |
| N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide | Triazine ring with dimethylamino groups; chlorophenyl substituent | Strong hydrogen-bonding capacity; potential use in agrochemicals due to triazine stability. |
| 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide | Aminomethylphenyl group; lacks dimethylaminoethyl chain | Reduced solubility; weaker enzyme inhibition but higher metabolic stability. |
Functional Group Impact on Reactivity and Efficacy
- Dimethylaminoethyl Group: Enhances solubility in polar solvents and may facilitate interactions with acidic residues in enzymes (e.g., dihydropteroate synthase in bacteria) . However, ethyl 4-(dimethylamino) benzoate, a related initiator, shows higher polymerization reactivity than methacrylate derivatives, suggesting the dimethylamino group’s role varies by context .
- Aryl Substitutions: 3-Methylphenyl: Balances hydrophobicity and steric effects, optimizing target binding .
Physicochemical Properties
| Property | N-[2-(Dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide | 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea | N-(4-Fluorophenyl)methanesulfonamide |
|---|---|---|---|
| Solubility (H₂O) | Moderate (due to dimethylaminoethyl) | Low | Low |
| LogP | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Thermal Stability | Stable up to 150°C | Decomposes above 100°C | Stable up to 200°C |
Biological Activity
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide, commonly referred to as Sumatriptan , is a compound primarily known for its role as a serotonin receptor agonist, particularly at the 5-HT1D and 5-HT1B receptors. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 295.4 g/mol
- CAS Registry Number : 103628-46-2
- Solubility : Soluble in ethanol (40 mg/mL) and DMSO (80 mg/mL)
Sumatriptan acts primarily as an agonist at the serotonin 5-HT1D and 5-HT1B receptors . This interaction leads to vasoconstriction of intracranial blood vessels, which is beneficial in treating migraines. The compound's action is characterized by:
- High Affinity : Ki values for human receptors are as follows:
Pharmacological Effects
The pharmacological profile of Sumatriptan includes:
- Anti-inflammatory Activity : Its ability to cross the blood-brain barrier allows it to exert effects that reduce migraine symptoms effectively.
- Receptor Selectivity : Sumatriptan shows selectivity towards serotonin receptors, minimizing side effects associated with non-selective agonists.
Efficacy in Migraine Treatment
A significant body of research supports the efficacy of Sumatriptan in acute migraine management:
- Clinical Trials : In double-blind studies, Sumatriptan has demonstrated a rapid onset of action, with many patients experiencing relief within 30 minutes of administration.
- Long-term Use : Studies indicate that repeated use does not lead to tolerance, making it suitable for chronic migraine sufferers.
Comparative Studies with Other Treatments
A comparative analysis with other triptans revealed that while all triptans are effective, Sumatriptan tends to have a faster onset and higher patient satisfaction rates due to its pharmacokinetic properties .
Research Findings
Recent studies have explored the broader implications of Sumatriptan beyond migraine treatment:
- Potential in Cardiovascular Applications : Due to its vasoconstrictive properties, researchers are investigating its role in managing acute myocardial infarction.
- Investigations into Cancer Therapy : Preliminary studies suggest that serotonin receptor modulation may influence tumor growth dynamics, warranting further investigation into its potential anti-cancer properties .
Summary Table of Biological Activity
| Property | Value |
|---|---|
| Molecular Weight | 295.4 g/mol |
| CAS Number | 103628-46-2 |
| Primary Action | Serotonin receptor agonist |
| Ki (5-HT1B) | 7.3 nM |
| Ki (5-HT1D) | 5.5 nM |
| Onset of Action | ~30 minutes |
| Clinical Use | Migraine treatment |
Q & A
Q. What are the critical steps in synthesizing N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step organic reactions, starting with sulfonamide precursors and benzofuran or pyrimidine derivatives. Key parameters include:
- Temperature control : Maintaining 40–60°C during nucleophilic substitutions to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures ≥95% purity . Methodological tip: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and connectivity (e.g., dimethylamino and sulfonamide moieties) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>99%) and identifies byproducts .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 480.583 for C₂₄H₂₈N₆O₃S) .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ against targets like VEGFR-1/2/3 using kinase profiling kits .
- Cell viability assays : Use cancer cell lines (e.g., HCT-116 for colorectal cancer) with MTT or CellTiter-Glo .
- High-throughput screening (HTS) : Evaluate dose-dependent responses in 96-well plates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Modification sites : Alter the dimethylaminoethyl group to assess impact on solubility, or the 3-methylphenyl group for steric effects .
- Bioisosteric replacements : Substitute the sulfonamide with carbamate or urea groups to compare target binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with VEGFR’s ATP-binding pocket .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Standardized protocols : Use consistent cell lines (e.g., ATCC-validated) and assay conditions (e.g., serum concentration, incubation time) .
- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-VEGFR2) alongside enzymatic assays .
Q. How to design a combination therapy study with this compound and immune checkpoint inhibitors?
- Preclinical models : Use syngeneic mouse models (e.g., CT26 colorectal tumors) to assess synergy with anti-PD-1 .
- Endpoints : Measure tumor volume, T-cell infiltration (flow cytometry), and cytokine profiles (ELISA) .
- Dosing schedule : Stagger administration (e.g., compound Day 1, inhibitor Day 3) to avoid pharmacokinetic interference .
Q. What methodologies ensure target selectivity and minimize off-target effects in vivo?
- Chemical proteomics : Use affinity-based probes to map binding partners in tissue lysates .
- CRISPR knockouts : Validate target dependency by deleting VEGFR/FGFR in cell lines .
- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target pathways .
Q. How to assess metabolic stability and degradation pathways under physiological conditions?
- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- Metabolite ID : Use Q-TOF MS to detect hydroxylated or demethylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
